molecular formula C11H6F4N4S B3337948 3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-32-9

3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3337948
CAS No.: 832739-32-9
M. Wt: 302.25 g/mol
InChI Key: SENVARVUHJWEJO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fluorinated heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolothiadiazine core followed by the introduction of difluoromethyl and difluorophenyl groups. Common synthetic routes include:

  • Condensation Reactions: Formation of the triazolothiadiazine core through condensation of appropriate precursors.

  • Halogenation and Coupling Reactions: Introduction of difluoromethyl and difluorophenyl groups using halogenation and subsequent coupling reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the difluoromethyl group to difluoromethyl ketone or carboxylic acid derivatives.

  • Reduction: Reduction of the triazolothiadiazine core to produce simpler derivatives.

  • Substitution Reactions: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation Products: Difluoromethyl ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Reduced triazolothiadiazine derivatives.

  • Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex fluorinated molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid chloride

Uniqueness: This compound is unique due to its specific combination of difluoromethyl and difluorophenyl groups, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced stability and activity make it a valuable candidate for various applications.

Properties

IUPAC Name

3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N4S/c12-5-1-2-6(7(13)3-5)8-4-20-11-17-16-10(9(14)15)19(11)18-8/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVARVUHJWEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)F)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129230
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-32-9
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
Reactant of Route 4
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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